10-Bromodecanoic acid chemical properties
10-Bromodecanoic acid chemical properties
An In-depth Technical Guide to 10-Bromodecanoic Acid: Properties, Synthesis, and Applications
Introduction
10-Bromodecanoic acid, with the chemical formula Br(CH₂)₉COOH, is a bifunctional organic compound that serves as a crucial building block in advanced chemical synthesis.[1] Its structure is characterized by a ten-carbon aliphatic chain, terminated at one end by a reactive carboxylic acid group and at the other by a bromine atom. This dual functionality makes it an exceptionally versatile reagent, particularly as a linker molecule in the development of complex molecular architectures such as PROTACs (Proteolysis Targeting Chimeras) and in the surface modification of polymers and nanoparticles.[2][3][4]
This guide provides a comprehensive overview of the chemical and physical properties of 10-bromodecanoic acid, detailed protocols for its synthesis and common reactions, and an exploration of its applications for researchers in chemistry and drug development.
Part 1: Physicochemical and Spectroscopic Properties
At room temperature, 10-bromodecanoic acid typically presents as a white to off-white or light yellow crystalline solid.[5][6] Its long hydrophobic alkyl chain renders it only partly miscible in water, while it exhibits good solubility in common organic solvents like methanol, ethanol, and chloroform.[5][7][8]
Key Physicochemical Data
The fundamental properties of 10-bromodecanoic acid are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| CAS Number | 50530-12-6 | [9][10] |
| Molecular Formula | C₁₀H₁₉BrO₂ | [2][7][9] |
| Molecular Weight | 251.16 g/mol | [6][9][11] |
| Appearance | White to light yellow solid/crystals | [6][7][8] |
| Melting Point | 38-41 °C (lit.) | [7][12] |
| Boiling Point | 160 °C @ 1 Torr; 339.2 °C @ 760 mmHg | [7][12] |
| Density | ~1.247 - 1.31 g/cm³ (estimate) | [7][12] |
| Solubility | Partly miscible in water; Soluble in methanol | [7][8][12] |
| pKa | 4.78 ± 0.10 (Predicted) | [7] |
| Storage | Room temperature, sealed in dry, dark place | [7][11] |
Spectroscopic Profile
The structural identity of 10-bromodecanoic acid is unequivocally confirmed through various spectroscopic techniques. The following data represents a consensus from typical analyses.
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¹H NMR Spectroscopy : The proton NMR spectrum provides a clear map of the molecule's hydrogen environments. Key shifts are:
-
δ 11.23 (bs, 1H) : A broad singlet corresponding to the acidic proton of the carboxylic acid (-OH).[9][13]
-
δ 3.41 (t, J = 7.0 Hz, 2H) : A triplet for the methylene protons adjacent to the bromine atom (H-10, -CH₂Br).[9][13] The triplet indicates coupling with the adjacent methylene group.
-
δ 2.36 (t, J = 7.6 Hz, 2H) : A triplet corresponding to the methylene protons adjacent to the carbonyl group (H-2, -CH₂COOH).[9][13]
-
δ 1.87 (m, 2H) : A multiplet for the methylene protons at the H-9 position.[9][13]
-
δ 1.22-1.64 (m, 12H) : A complex series of multiplets representing the remaining methylene protons (H-3 to H-8) in the aliphatic chain.[9][13]
-
-
¹³C NMR Spectroscopy : The carbon spectrum confirms the 10 unique carbon environments:
-
δ 180.2 : The characteristic downfield signal for the carbonyl carbon (C1) of the carboxylic acid.[9][13]
-
δ 34.1 : Signal for the carbon adjacent to the carbonyl group (C2).[9][13]
-
δ 34.0 : Signal for the carbon bonded to the bromine atom (C10).[9][13]
-
δ 24.7 - 32.9 : A series of peaks corresponding to the other carbons in the methylene chain (C3-C9).[9][13]
-
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by the carboxylic acid functional group, showing a very broad absorption band in the range of 2500-3300 cm⁻¹ due to the O-H stretching, and a sharp, strong absorption peak around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching.
-
Mass Spectrometry : In mass spectrometry, 10-bromodecanoic acid will exhibit a characteristic molecular ion peak pattern due to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly equal abundance. This results in two peaks of similar intensity at m/z values corresponding to [M]⁺ and [M+2]⁺.
Part 2: Synthesis and Reactivity
The utility of 10-bromodecanoic acid stems from its straightforward synthesis and the orthogonal reactivity of its two functional groups.
Synthesis Protocol: Oxidation of 10-Bromo-1-decanol
A common and reliable method for preparing 10-bromodecanoic acid is the oxidation of its corresponding alcohol, 10-bromo-1-decanol.[13] The Jones oxidation, using chromic acid, is a field-proven choice for this transformation due to its high efficiency.
Expert Insight: The choice of a strong oxidant like chromic acid ensures the complete conversion of the primary alcohol to a carboxylic acid without affecting the alkyl bromide. The reaction is performed at low temperatures initially to control the exothermic nature of the oxidation.
Experimental Protocol: Synthesis of 10-Bromodecanoic Acid
-
Preparation of Chromic Acid Solution : In a separate flask, dissolve 25.7 g (0.26 mol) of chromium trioxide (CrO₃) in 25 mL of water. Cool the solution to 0 °C in an ice bath. Slowly and carefully add 22.5 mL (0.34 mol) of concentrated sulfuric acid (H₂SO₄).
-
Reaction Setup : Dissolve 41 g (0.17 mol) of 10-bromo-1-decanol in 130 mL of acetone in a larger reaction vessel. Cool this solution to -5 °C using an ice-salt bath.
-
Oxidation : Slowly add the prepared chromic acid solution dropwise to the acetone solution of 10-bromo-1-decanol, maintaining the temperature at or below 0 °C.
-
Reaction Progression : After the addition is complete, stir the mixture at 0 °C for 2 hours. Then, remove the cooling bath and allow the reaction to stir overnight at room temperature.
-
Workup and Extraction : Extract the mixture with diethyl ether (3 x 250 mL). Combine the organic layers and wash them sequentially with water (250 mL) and brine (250 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification : Purify the resulting crude residue by silica gel column chromatography, eluting with dichloromethane. Recrystallization from petroleum ether yields 10-bromodecanoic acid as a white solid (typical yield: ~73%).[9]
Workflow Diagram: Synthesis of 10-Bromodecanoic Acid
Caption: Workflow for the synthesis of 10-bromodecanoic acid.
Chemical Reactivity
The synthetic value of 10-bromodecanoic acid lies in the distinct reactivity of its terminal groups. The carboxylic acid readily undergoes esterification or amidation, while the alkyl bromide is an excellent electrophile for nucleophilic substitution reactions. This allows for sequential, controlled modifications.
2.2.1 Reactions of the Carboxylic Acid Group: Fischer Esterification
The carboxylic acid can be converted to an ester in the presence of an alcohol and an acid catalyst, a classic reaction known as the Fischer Esterification.[14] This is a reversible, equilibrium-driven process. Using the alcohol as the solvent drives the equilibrium towards the ester product.[14]
Mechanism Diagram: Fischer Esterification
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